L-778123
Description
Historical Context of Farnesyltransferase Inhibitor Development
The historical development of farnesyltransferase inhibitors (FTIs) is closely linked to the discovery that Ras proteins, frequently mutated in various cancers, require farnesylation for their membrane localization and subsequent signaling activity. nih.govannualreviews.orgtandfonline.com This finding positioned farnesyltransferase (FTase), the enzyme catalyzing farnesylation, as an attractive target for cancer therapy. nih.govannualreviews.orgtandfonline.com
Initial FTI development efforts focused on designing molecules that could compete with either farnesyl pyrophosphate (FPP), the lipid donor, or the protein substrate containing the C-terminal CAAX box motif. tandfonline.comnih.gov Early compounds included natural products and peptidomimetics. nih.govwikipedia.orgresearchgate.net While preclinical studies showed promising results in inhibiting the growth of ras-transformed cells and human tumor cells in various models, the clinical efficacy of many first-generation FTIs was less than anticipated. tandfonline.comtandfonline.comwikipedia.orgnih.gov This led to a deeper investigation into the complexities of prenylation, including the role of geranylgeranylation, catalyzed by geranylgeranyltransferase I (GGTase-I), which can sometimes compensate for FTase inhibition, particularly for certain Ras isoforms like K-Ras. nih.govnih.gov The development of dual inhibitors targeting both FTase and GGTase-I, such as L-778123, emerged from this understanding. nih.govncats.io
Classification and Enzymatic Target Profile of this compound
This compound is classified as a dual inhibitor of protein farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). nih.govncats.iocaymanchem.commedchemexpress.comebi.ac.ukaacrjournals.org This means it can inhibit the enzymatic activity of both key prenyltransferases involved in attaching isoprenoid lipids to target proteins.
Research has characterized the inhibitory potency of this compound against these enzymes. Studies have reported IC₅₀ values for this compound against FTase and GGTase-I. For instance, this compound hydrochloride has been reported to have IC₅₀ values of 2 nM for FTase and 98 nM for GGTase-I. caymanchem.commedchemexpress.comebi.ac.uk
The enzymatic target profile of this compound extends to its effects on the prenylation of specific protein substrates. In PSN-1 pancreatic tumor cells, this compound inhibited the prenylation of HDJ2, a substrate primarily for FTase, with an EC₅₀ of 92 nM. ncats.iocaymanchem.com It also inhibited the prenylation of Rap1A, a GGTase-I substrate, with an EC₅₀ of 6,760 nM in the same cells. ncats.iocaymanchem.com Furthermore, this compound demonstrated concentration-dependent inhibition of oncogenic K-Ras prenylation in PSN-1 cells, with an EC₅₀ of 6,300 nM. ncats.iocaymanchem.com
However, studies in dog and human peripheral blood mononuclear cells (PBMCs) have shown that while this compound inhibited the prenylation of HDJ2 and Rap1A, inhibition of K-Ras prenylation was not detected at the administered doses. nih.govcaymanchem.comebi.ac.ukaacrjournals.org This highlights potential differences in the effectiveness of this compound against specific substrates in different cellular contexts or organisms.
Crystallographic analysis has revealed that this compound binds to the active sites of FTase and GGTase-I with different binding modes, which influences its inhibitory activity and selectivity towards the lipid or protein substrates depending on the enzyme. ebi.ac.ukacs.org
Here is a summary of the enzymatic inhibition data for this compound:
| Enzyme Target | IC₅₀ (nM) | Notes | Source(s) |
| Farnesyltransferase (FTase) | 2 | This compound hydrochloride | caymanchem.commedchemexpress.comebi.ac.uk |
| Geranylgeranyltransferase I (GGTase-I) | 98 | This compound hydrochloride | caymanchem.commedchemexpress.comebi.ac.uk |
And cellular prenylation inhibition data in PSN-1 cells:
| Protein Substrate | Primary Enzyme | EC₅₀ (nM) | Source(s) |
| HDJ2 | FTase | 92 | ncats.iocaymanchem.com |
| Rap1A | GGTase-I | 6,760 | ncats.iocaymanchem.com |
| K-Ras | Both | 6,300 | ncats.iocaymanchem.com |
Significance of Prenylation in Cellular Signaling and Disease Pathogenesis
Protein prenylation is a crucial lipid post-translational modification involving the covalent attachment of isoprenoid lipids, farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues near the C-terminus of target proteins. nih.govmdpi.comfrontiersin.orgnih.govumn.edu This modification is essential for the proper cellular activity, localization, and protein-protein interactions of a wide range of proteins. nih.govnih.govmdpi.comnih.govumn.eduresearchgate.netcreative-proteomics.com
A major group of prenylated proteins are the small GTPases, including members of the Ras, Rho, and Rab superfamilies. nih.govnih.govresearchgate.netcreative-proteomics.comfrontiersin.org Prenylation facilitates the anchoring of these proteins to cellular membranes, which is often indispensable for their activation and ability to engage in signal transduction pathways. nih.govnih.govmdpi.comresearchgate.netcreative-proteomics.comfrontiersin.orgtaylorandfrancis.com These pathways regulate a plethora of cellular functions, such as cell growth, differentiation, survival, cytoskeletal organization, and vesicular transport. nih.govresearchgate.netcreative-proteomics.comfrontiersin.org Heterotrimeric G proteins and nuclear lamins are also important prenylated proteins. frontiersin.orgnih.govfrontiersin.orgnih.gov
Given its fundamental roles in cellular signaling, dysregulation of protein prenylation is implicated in the pathogenesis of various diseases. nih.govnih.govumn.eduresearchgate.netnih.govcsic.es The most prominent example is cancer, where oncogenic Ras mutations are common, and the farnesylation of Ras is critical for its transforming activity. nih.govannualreviews.orgtandfonline.comtandfonline.comwikipedia.orgresearchgate.netcsic.esrsc.org Inhibiting prenylation, particularly farnesylation, was initially pursued as a strategy to target Ras-driven cancers. nih.govannualreviews.orgtandfonline.comtandfonline.comwikipedia.orgcsic.esrsc.org
Beyond cancer, aberrant protein prenylation has been linked to other disorders, including neurodegenerative diseases like Alzheimer's disease, where dysregulation of small GTPases and elevated farnesylation of proteins like H-Ras have been observed. nih.govnih.govumn.edunih.govgrantome.com Protein prenylation is also involved in cardiovascular diseases, bone diseases, infectious diseases, and progeria, a rare genetic disorder characterized by accelerated aging. researchgate.nettaylorandfrancis.comnih.govcsic.esrsc.org In progeria, the accumulation of progerin, a farnesylated form of lamin A, contributes to the disease pathology. researchgate.net
The significance of studying prenylation and its inhibitors in chemical biology lies in the potential to develop therapeutic interventions by modulating these pathways. taylorandfrancis.comnih.govcsic.es Understanding the specific roles of farnesylation and geranylgeranylation, and how inhibitors like this compound affect these processes and their downstream effectors, is crucial for developing targeted therapies for a range of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16H,8-9,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUGFGAVPBYSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031253 | |
| Record name | L-778123 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183499-57-2 | |
| Record name | L-778123 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183499572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-778123 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-778123 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-778123 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31ZXM8ZKQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of L 778123 S Enzyme Inhibition
Binding Kinetics and Affinity to Farnesyltransferase (FPTase)
L-778,123 demonstrates potent inhibition of FPTase. In vitro assays have determined its half-maximal inhibitory concentration (IC₅₀) to be approximately 2 nM against this enzyme. medchemexpress.commedchemexpress.comresearchgate.net This high affinity underscores its effectiveness as an FPTase inhibitor, a class of agents developed to block the post-translational modification of proteins like Ras. nih.govmedchemexpress.com
Binding Kinetics and Affinity to Geranylgeranyltransferase Type-I (GGPTase-I)
In addition to its activity against FPTase, L-778,123 also inhibits GGPTase-I. However, its potency against GGPTase-I is lower than that for FPTase, with a reported IC₅₀ value of approximately 98 nM. medchemexpress.commedchemexpress.comresearchgate.net This dual inhibitory action is a key feature of the compound, allowing it to block a broader range of protein prenylation than inhibitors specific to FPTase alone. nih.gov
| Enzyme | IC50 Value |
|---|---|
| Farnesyltransferase (FPTase) | 2 nM |
| Geranylgeranyltransferase Type-I (GGPTase-I) | 98 nM |
Comparative Crystallographic Analyses of Enzyme-Inhibitor Complexes
X-ray crystallography studies have been instrumental in revealing that L-778,123 employs distinct binding modes to inhibit FPTase and GGPTase-I, despite the high similarity between the active sites of these two enzymes. nih.gov These structural insights explain the compound's dual specificity and provide a basis for its differential potency. nih.govacs.org
Within the FPTase active site, L-778,123 acts as a protein-competitive inhibitor. nih.gov Crystallographic analysis shows that the inhibitor binds in the peptide-binding site, mimicking the CaaX motif of the protein substrate. acs.org The active site of FPTase contains a catalytic zinc ion, which is essential for the enzymatic reaction. nih.gov L-778,123 positions itself within this site, effectively blocking the entry and binding of protein substrates like Ras. nih.govacs.org
In contrast to its interaction with FPTase, L-778,123 inhibits GGPTase-I by acting as a lipid-competitive inhibitor. nih.gov It binds within the active site pocket typically occupied by the geranylgeranyl pyrophosphate (GGPP) lipid substrate. acs.org A notable feature of this interaction is the synergistic effect of tetrahedral anions, such as sulfate (B86663) or phosphate. nih.gov The presence of these anions enhances the binding and inhibitory activity of L-778,123 in the GGPTase-I active site. nih.govacs.org In the absence of these anions, L-778,123 binds only weakly to GGPTase-I in a peptide-competitive manner. acs.org
Substrate Specificity and Isoform-Dependent Prenylation Inhibition
The dual inhibitory profile of L-778,123 allows it to block the prenylation of a wide array of cellular proteins. It has been shown to inhibit the processing of proteins that are exclusive substrates for FPTase, such as HDJ2, as well as those that are specific substrates for GGPTase-I, like Rap1A. nih.govaacrjournals.org This broad activity is a direct consequence of its ability to engage with both enzymes.
L-778,123 has been demonstrated to effectively inhibit the prenylation of H-Ras. medchemexpress.commedchemexpress.com In cellular assays using HL-60 cells, treatment with L-778,123 led to a block in the farnesylation of H-Ras. medchemexpress.commedchemexpress.com H-Ras is a well-established substrate for FPTase, and the inhibition of its prenylation is a primary goal for FPTase inhibitors in cancer research. medchemexpress.combiorxiv.org
Inhibition Profile of N-RAS Prenylation
L-778,123, as a dual prenyltransferase inhibitor, has demonstrated the ability to block the prenylation of N-RAS. In studies involving HL-60 leukemic cells, L-778,123 was found to almost completely inhibit the prenylation of N-RAS. researchgate.net This is significant because N-RAS, similar to K-RAS, can undergo alternative prenylation by geranylgeranyltransferase type-I (GGPTase-I) when farnesyltransferase (FPTase) is inhibited. aacrjournals.org Therefore, a dual inhibitor like L-778,123 is required to effectively block its modification and subsequent function.
Challenges in K-RAS Prenylation Inhibition in Cellular and In Vivo Models
A primary rationale for developing L-778,123 was its potential to completely inhibit K-RAS prenylation, a feat not achievable with inhibitors targeting only FPTase. nih.govsemanticscholar.org While L-778,123 successfully inhibits K-RAS prenylation in certain in vitro settings, such as in PSN-1 pancreatic tumor cells in a concentration-dependent manner, this effect has not translated to in vivo models. caymanchem.com
Numerous preclinical and clinical observations have highlighted a significant challenge: L-778,123 fails to inhibit K-RAS prenylation in animal models and human subjects at administered doses. aacrjournals.orgsemanticscholar.org In studies involving dogs receiving a continuous infusion of the compound, no detectable inhibition of K-RAS prenylation was observed in peripheral blood mononuclear cells (PBMCs). nih.govmedchemexpress.com This finding was mirrored in samples from two Phase I clinical trials, where despite evidence of target enzyme engagement, K-RAS prenylation remained unaffected. researchgate.netnih.govsemanticscholar.org It has been suggested that the compound may lack the necessary potency in vivo to inhibit K-RAS prenylation effectively. aacrjournals.org Furthermore, in mouse models, the doses of dual prenylation inhibitors required to inhibit K-RAS prenylation were found to be lethal. researchgate.net
| Model System | K-RAS Prenylation Inhibition | Source |
| PSN-1 Cells (in vitro) | Yes (Concentration-dependent) | caymanchem.com |
| HL-60 Cells (in vitro) | Yes | researchgate.net |
| Dogs (in vivo) | No | nih.govmedchemexpress.com |
| Human Patients (in vivo) | No | researchgate.netnih.govsemanticscholar.org |
Inhibition of HDJ2 Prenylation as a Surrogate Marker of FPTase Activity
To assess the biological activity of L-778,123, the inhibition of surrogate protein prenylation has been employed as a pharmacodynamic marker. HDJ2, a chaperone protein that is a substrate for FPTase, has been used to monitor the in vivo inhibition of this enzyme. nih.govnih.gov Pharmacodynamic assays using PBMCs were developed to measure the accumulation of unprenylated HDJ2. nih.gov
In a Phase I clinical study, L-778,123 demonstrated a dose-dependent inhibition of HDJ2 farnesylation in patient PBMCs. nih.govnih.gov This provides a clear marker of the drug's engagement with its FPTase target in humans. nih.gov
Table: Effect of L-778,123 on HDJ2 Prenylation in a Phase I Trial Data represents the mean percentage of unprenylated HDJ2 protein.
| Time Point | Unprenylated HDJ2 (%) |
| Pretreatment | 1.41% |
| Day 4 of Infusion | 28.76% |
| Day 8 of Infusion | 30.86% |
| 1 Week Post-Infusion | 2.28% |
| Source: nih.gov |
In PSN-1 pancreatic tumor cells, L-778,123 was found to inhibit the prenylation of HDJ2 with an EC50 value of 92 nM. caymanchem.com
Inhibition of Rap1A Prenylation as a Surrogate Marker of GGPTase-I Activity
To confirm the activity of L-778,123 against its second target, geranylgeranyltransferase type-I (GGPTase-I), the prenylation of the GGPTase-I substrate Rap1A was monitored. nih.govresearchgate.net The analysis of samples from two Phase I trials demonstrated the inhibition of Rap1A prenylation in patient PBMCs, which represented the first evidence of GGPTase-I inhibition in humans. nih.gov
The compound's potency against GGPTase-I is lower than against FPTase. In PSN-1 tumor cells, the EC50 value for the inhibition of Rap1A prenylation was 6,760 nM, significantly higher than that for the FPTase substrate HDJ2. caymanchem.com Nevertheless, inhibition of Rap1A prenylation was also confirmed in the PBMCs of dogs treated with L-778,123. nih.govmedchemexpress.com
| Enzyme Target | Surrogate Protein | Model System | Finding | Source |
| FPTase | HDJ2 | Human PBMCs | Dose-dependent inhibition | nih.govnih.gov |
| GGPTase-I | Rap1A | Human PBMCs | Inhibition demonstrated | nih.gov |
| GGPTase-I | Rap1A | Dog PBMCs | Inhibition demonstrated | nih.govmedchemexpress.com |
Effects on Other Prenylated Proteins (e.g., Rab6, Rho GTPases)
The effects of L-778,123 on other prenylated proteins have also been investigated. Notably, studies have shown that L-778,123 did not block the prenylation of RhoB or RhoC. researchgate.net While inhibition of RhoA/B prenylation can be a mechanism for other prenylation inhibitors, this does not appear to be the case for L-778,123. researchgate.netnih.gov
The prenylation of Rab family GTPases, such as Rab6, is mediated by a different enzyme, GGTase-II. researchgate.net As L-778,123 is an inhibitor of FPTase and GGPTase-I, it is not expected to inhibit the prenylation of proteins that are exclusive substrates of GGTase-II.
Cellular and Molecular Biological Effects of L 778123
Modulation of Cell Proliferation and Viability
L-778123 has demonstrated significant effects on the proliferation and viability of various cell types, with a particular focus on cancer cells.
Anti-proliferative Activity in Myeloid Leukemia Cell Lines and Primary Samples
Studies have shown that this compound substantially inhibits the proliferation of myeloid leukemia cells. In myeloid leukemia cell lines such as HL-60, Kasumi-1, and K562, this compound exhibited IC₅₀ values ranging from 0.2 μM to 1.8 μM. medchemexpress.commedchemexpress.comashpublications.org In primary myeloid leukemia samples, the IC₅₀ values ranged from 0.1 μM to 161.8 μM. medchemexpress.commedchemexpress.comashpublications.org The compound has been reported to potently inhibit leukemia cell growth with IC₅₀ values in the micromolar and sub-micromolar range. researchgate.net The combination of this compound with idarubicin (B193468) has shown synergistic inhibition of proliferation in K562, KG1a, and THP-1 cells, and mostly additive effects in HL-60 cells. researchgate.net
Table 1: Anti-proliferative Activity of this compound in Myeloid Leukemia Cells
| Cell Type | IC₅₀ Range (μM) |
| Myeloid Leukemia Cell Lines (HL-60, Kasumi-1, K562) | 0.2 - 1.8 |
| Primary Myeloid Leukemia Samples | 0.1 - 161.8 |
Cytostatic Effects on Solid Tumor Cell Lines
This compound has also been evaluated for its effects on solid tumor cell lines. Alone, this compound hydrochloride does not exhibit significant cytotoxicity on HT-29 (human colonic adenocarcinoma) and A549 (adenocarcinomic human alveolar basal epithelial cells) cell lines, with IC₅₀ values reported as >100 μM. medchemexpress.commedchemexpress.comnih.gov However, it can generate synergistic effects when combined with doxorubicin (B1662922), decreasing the IC₅₀ values of doxorubicin to 1.72 μM and 1.52 μM in HT-29 and A549 cells, respectively. medchemexpress.commedchemexpress.comnih.gov this compound showed weak cytotoxic activity with IC₅₀ values of 100 μM for A549 and 125 μM for HT-29 cell lines when tested alone. nih.govebi.ac.ukresearchgate.net Other studies using different solid tumor cell lines have also indicated cytostatic or cytotoxic effects at varying concentrations. aacrjournals.org
Table 2: Cytotoxic Activity of this compound Alone and in Combination with Doxorubicin in Solid Tumor Cell Lines
| Cell Line | This compound Alone IC₅₀ (μM) | Doxorubicin Alone IC₅₀ (μM) | This compound + Doxorubicin IC₅₀ (μM) |
| HT-29 | >100 medchemexpress.commedchemexpress.comnih.gov, 125 nih.govebi.ac.ukresearchgate.net | 2.75 nih.gov | 1.52 medchemexpress.commedchemexpress.comnih.gov |
| A549 | >100 medchemexpress.commedchemexpress.comnih.gov, 100 nih.govebi.ac.ukresearchgate.net | 3.12 nih.gov | 1.72 medchemexpress.commedchemexpress.comnih.gov |
Differential Sensitivity of Normal versus Malignant Hematopoietic Progenitors
Research has explored the differential sensitivity of normal and malignant hematopoietic progenitors to this compound. While specific detailed data on the differential sensitivity based on the provided citations are limited in the search results, the broader context of farnesyltransferase inhibitors suggests a potential for selective effects on malignant cells compared to normal cells. tbzmed.ac.irashpublications.org Studies on related compounds and the mechanism of action of prenylation inhibitors often highlight their impact on deregulated signaling pathways in cancer, which could imply differential effects. ashpublications.orgnih.govaacrjournals.org
Inhibition of Lymphocyte Proliferation
This compound has been shown to inhibit lymphocyte proliferation. It inhibits lectin-induced expression of the T cell activation markers CD71 and CD25 on human peripheral blood mononuclear cells (PBMCs) with IC₅₀ values of 6.48 μM and 84.1 μM, respectively. caymanchem.combiomol.comnih.gov this compound also inhibits IL-2-induced proliferation of CTLL-2 cells with an IC₅₀ of 0.81 μM. caymanchem.combiomol.comnih.gov PBMC proliferation was inhibited by this compound with an IC₅₀ of 0.92 μM. nih.gov
Table 3: Inhibition of Lymphocyte Activation and Proliferation by this compound
| Effect | Cell Type | IC₅₀ (μM) |
| Inhibition of lectin-induced CD71 expression | Human PBMCs | 6.48 ± 1.31 nih.gov |
| Inhibition of lectin-induced CD25 expression | Human PBMCs | 84.1 ± 50.0 nih.gov |
| Inhibition of IL-2-induced proliferation | CTLL-2 cells | 0.81 ± 0.44 nih.gov |
| Inhibition of PBMC proliferation | Human PBMCs | 0.92 ± 0.23 nih.gov |
Regulation of Cell Cycle Progression
This compound influences cell cycle progression, a critical process for cell growth and division.
G1/S Phase Cell Cycle Arrest
Inhibition of cell proliferation by this compound has been linked to cell cycle arrest. Specifically, in HL-60 myeloid leukemia cells, this compound treatment resulted in cell cycle arrest at the G1/S interface. ashpublications.org This was demonstrated through FACS analysis of propidium (B1200493) iodide stained cells. ashpublications.org While this compound induced G1/S arrest in HL-60 cells, it induced a G2M blockade followed by apoptosis in NB-4 cells, indicating potential leukemia subtype-specific activities. ashpublications.org G1/S cell cycle arrest is a critical checkpoint that determines whether cells commit to growth or proliferation. aacrjournals.orgnih.govmdpi.com
G2/M Phase Cell Cycle Blockade and Accumulation
This compound has been shown to influence cell cycle progression, leading to cell cycle arrest. The specific phase of arrest can vary depending on the cell type. In NB-4 myeloid leukemia cells, this compound induced a G2/M blockade ashpublications.org. Similarly, studies in a patient-derived pancreatic cancer cell line (PancM) demonstrated accumulation of cells in G2/M after treatment with this compound nih.gov. This G2-M block has also been reported with other selected FTIs aacrjournals.org. In contrast, in HL-60 myeloid leukemia cells, this compound caused cell cycle arrest at the G1/S interface ashpublications.org. This suggests that the cell cycle effects of this compound may be leukemia-subtype-specific ashpublications.org.
Apoptosis Induction and Regulation
This compound can induce apoptosis in certain cellular contexts.
The induction of apoptosis by this compound appears to be context-dependent. In NB-4 cells, a G2/M blockade induced by this compound was followed by apoptosis ashpublications.org. In combination with idarubicin, this compound synergistically inhibited cell proliferation and induced apoptosis in leukemia cell lines nih.gov. Nearly complete inhibition of protein prenylation using a combination of an FTI and a dual prenyltransferase inhibitor like this compound was suggested to be the most effective method to induce apoptosis nih.gov. However, in HL-60 cells, no induction of apoptosis was observed with this compound treatment alone ashpublications.org. This highlights the variability in apoptotic response depending on the cell line or context.
Impact on Intracellular Signal Transduction Pathways
This compound's primary mechanism of action involves disrupting signaling pathways regulated by prenylated proteins, particularly those downstream of Ras.
This compound inhibits components of the RAS-to-MAPK signaling cascade ashpublications.org. The RAS-MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, relaying signals from cell surface receptors to the nucleus nih.govnih.govwikipedia.org. By inhibiting farnesyltransferase and geranylgeranyltransferase I, this compound can disrupt the prenylation and thus the membrane association and activation of Ras proteins, thereby impeding downstream signaling tandfonline.comontosight.ai.
Studies have shown that this compound inhibits the phosphorylation of MEK-1/2 and MAPK-1/2 (also known as ERK1/2), which are downstream components of the RAS-to-MAPK pathway ashpublications.org. Treatment of HL-60 cells with this compound led to significantly lower levels of intracellular phosphorylated MEK-1/2 ashpublications.org. Similarly, this compound treatment caused a time- and concentration-dependent reduction of activated, diphosphorylated MAPK-1/2 levels ashpublications.org. Higher concentrations of this compound potently decreased diphosphorylated MAPK-1/2 levels within a few hours, while lower concentrations required a longer duration for similar effects ashpublications.org. This inhibition of MEK and MAPK phosphorylation indicates a disruption of the signal transmission through the classical RAS-RAF-MEK-ERK pathway nih.govnih.govwikipedia.org.
Data illustrating the effect of this compound on phosphorylated MEK-1/2 and MAPK-1/2 levels in HL-60 cells are presented below, based on findings from research:
| Treatment (this compound Concentration) | Duration | Phosphorylated MEK-1/2 Levels (% of Control) | Phosphorylated MAPK-1/2 Levels |
| 5 μM | 24 hours | ~40-50% lower | Reduced |
| 0.5, 1, 5 μM | 6-12 hours | Not specified | Potently decreased |
| 0.1 μM | 36-48 hours | Not specified | Decreased |
Note: Data on the exact percentage reduction for all conditions and time points were not available in the provided text, but the trend of reduction is indicated.
This compound has been shown to inhibit both wild-type H-RAS and mutated N-RAS by blocking their prenylation, thereby inhibiting signaling through the EGFR-RAS-PI3K-AKT pathway nih.gov.
This compound has been observed to reverse Akt activation. In a patient-derived pancreatic cancer cell line with a K-RAS mutation, treatment with this compound resulted in the reversal of Akt and MAPK activation ascopubs.orgaacrjournals.org. Akt is a key downstream effector of the PI3K pathway, which can be activated by Ras signaling and plays a crucial role in cell survival and growth aacrjournals.orgijbs.com. The ability of this compound to reverse Akt activation further underscores its impact on crucial pro-survival signaling pathways.
This compound has been shown to alter epidermal growth factor receptor (EGFR) trafficking and signaling. EGFR is a receptor tyrosine kinase that activates downstream pathways, including the RAS-MAPK and PI3K-Akt pathways, upon binding to its ligands like EGF nih.govwikipedia.orgbiorxiv.org. This compound, as a prenyltransferase inhibitor, can affect the function of small GTPases, such as RhoB, which are involved in regulating the endocytic machinery and the trafficking of receptors like EGFR snmjournals.org.
Studies investigating the effect of this compound on the subcellular localization of 111In-labeled human epidermal growth factor (111In-DTPA-hEGF) in breast cancer cell lines showed that this compound could alter the internalization and nuclear uptake of the labeled EGF snmjournals.orgnih.gov. While a minor, non-statistically significant reduction in cell membrane EGFR expression was observed in one cell line after this compound treatment, no change was seen in another snmjournals.orgsnmjournals.org. Interestingly, this compound enhanced the nuclear localization of 111In-DTPA-hEGF in certain breast cancer cells and in tumor xenografts snmjournals.orgnih.govsnmjournals.org. This alteration in EGFR trafficking and localization can influence the cellular response to EGFR-targeted therapies snmjournals.orgnih.gov. The effect of this compound on altering EGFR trafficking is considered complex and dependent on the cellular context snmjournals.org.
| Cell Line | Treatment (this compound) | Effect on Cell Membrane EGFR Expression | Effect on 111In-DTPA-hEGF Internalization | Effect on 111In-DTPA-hEGF Nuclear Localization |
| 231-H2N | Up to 24 h | Minor reduction (not statistically significant) snmjournals.orgsnmjournals.org | Modestly reduced snmjournals.org | Enhanced snmjournals.orgnih.gov |
| MDA-MB-468 | Up to 24 h | No change snmjournals.orgsnmjournals.org | Modestly reduced snmjournals.org | Enhanced snmjournals.orgnih.gov |
| 231-H2N Xenografts | Pretreatment | Not specified | Not specified | Increased (2-fold) snmjournals.org |
Note: The effects on internalization and nuclear localization were observed with 111In-DTPA-hEGF.
Effects on p65/RelA Phosphorylation
Research indicates that this compound can influence the phosphorylation of the p65/RelA subunit of NF-κB. Studies have shown that this compound can suppress high glucose-induced phosphorylation of p65 at serine 536 in pancreatic beta cells. This suggests a potential link between protein prenylation, inhibited by this compound, and the phosphorylation status of p65/RelA. nih.gov The phosphorylation of p65/RelA is a critical event in the activation and nuclear translocation of NF-κB, a transcription factor involved in inflammatory and immune responses. dovepress.com While the exact mechanisms by which this compound modulates p65 phosphorylation can be complex, its role as a prenylation inhibitor suggests that effects on prenylated proteins upstream of NF-κB signaling may be involved. nih.gov
Influence on Cellular Phenotypes and Functions
The inhibition of protein prenylation by this compound leads to a range of effects on cellular phenotypes and functions, particularly those dependent on the proper localization and activity of prenylated proteins like Ras and Rho GTPases.
This compound has been shown to inhibit the activation of lymphocytes. Specifically, it inhibits the lectin-induced expression of T cell activation markers CD71 and CD25 on human peripheral blood mononuclear cells (PBMCs). caymanchem.combiomol.comebi.ac.uk CD71 (transferrin receptor) and CD25 (IL-2 receptor α chain) are upregulated during lymphocyte activation and are essential for cell proliferation and function. ebi.ac.uk The inhibitory effect of this compound on the expression of these markers suggests its potential to modulate immune responses by interfering with the signaling pathways that drive lymphocyte activation. The IC50 values for the inhibition of CD71 and CD25 expression were reported as 6.48 µM and 84.1 µM, respectively, in human PBMCs. caymanchem.combiomol.comebi.ac.uk
Here is a table summarizing the inhibition of lymphocyte activation markers by this compound:
| Marker | IC50 (µM) | Cell Type | Condition |
| CD71 | 6.48 | Human PBMCs | Lectin-induced |
| CD25 | 84.1 | Human PBMCs | Lectin-induced |
| CD71 | 6.48 ± 1.31 | Human PBMCs | Lectin-induced |
| CD25 | 84.1 ± 50.0 | Human PBMCs | Lectin-induced |
Note: Data compiled from multiple sources. caymanchem.combiomol.comebi.ac.uk
Small GTPases, including members of the Ras family like N-Ras, require prenylation for their proper membrane localization and subsequent signaling activity. ascopubs.org As a dual FTase and GGTase I inhibitor, this compound can inhibit the prenylation of these proteins. caymanchem.combiomol.com Studies have indicated that this compound can inhibit the membrane localization of N-Ras. researchgate.net This effect is significant because the function of Ras proteins in signal transduction is dependent on their association with the plasma membrane. ascopubs.orgaacrjournals.org Disrupting the membrane localization of oncogenic Ras proteins, such as N-Ras, is a strategy explored in cancer therapy. researchgate.netnih.gov While this compound has shown inhibition of H-Ras prenylation in certain cell lines, its effect on other Ras isoforms like K-Ras in patient-derived cells has been noted to be less pronounced in some studies. caymanchem.combiomol.commedchemexpress.commedchemexpress.com
Rho GTPases, another subfamily of the Ras superfamily, are key regulators of the actin cytoskeleton, influencing cell morphology, migration, and adhesion. cytoskeleton.comuv.es These proteins also undergo prenylation, primarily by GGTase I, for membrane association and activity. This compound, as a GGTase I inhibitor, can interfere with the prenylation and thus the function of Rho GTPases. caymanchem.combiomol.compitt.edu Inhibition of Rho GTPases, such as Cdc42 and Rac1, has been shown to alter actin polymerization and cytoskeletal dynamics. uv.esresearchgate.net By inhibiting GGTase I, this compound can indirectly affect the intricate processes governed by Rho GTPases, leading to alterations in the actin cytoskeleton. researchgate.netabsin.cn This can impact cellular processes that rely on dynamic cytoskeletal rearrangements.
This compound has been found to modulate intercellular communication mechanisms, particularly the formation of tunneling nanotubes (TNTs). TNTs are F-actin-based membrane channels that facilitate direct communication and transfer of various molecules and organelles between cells. acs.orgresearchgate.net The formation and stability of TNTs are dependent on the dynamic remodeling of the actin cytoskeleton, a process regulated by Rho GTPases. acs.orgnih.govaacrjournals.org Given that this compound inhibits GGTase I and subsequently affects Rho GTPase activity and actin dynamics, it can interfere with TNT formation. Studies have shown that this compound can partially inhibit nanotube formation and the transfer of mitochondria between cells, highlighting its impact on this mode of intercellular communication. acs.orgresearchgate.netaacrjournals.org This modulation of TNTs by this compound suggests its potential relevance in processes involving cell-to-cell communication, such as immune cell interactions or the spread of factors between cancer cells and their microenvironment. acs.orgnih.govaacrjournals.org
Here is a table summarizing the effects of this compound on tunneling nanotubes:
| Effect | Observation | Concentration (µM) | Cell Types Involved | Reference |
| Inhibition of Nanotube Formation | Significant reduction observed | 10 | Cancer cells - Endothelial cells | researchgate.netaacrjournals.org |
| Partial Inhibition of Nanotube Formation | Observed in an aggressive immunocompetent breast cancer model | Not specified | Cancer cells - Immune cells | acs.orgresearchgate.net |
| Partial Inhibition of Mitochondrial Transfer | Observed in conjunction with reduced nanotube formation | Not specified | Cancer cells - Immune cells | acs.orgresearchgate.net |
| Reduction in TNT Formation and Mitochondrial Transfer | Observed in co-culture experiments | 10 | Cancer cells - Endothelial cells | aacrjournals.org |
Preclinical Research Models and Efficacy Assessment
In Vitro Model Systems for Mechanistic and Efficacy Studies
In vitro studies employing various cell culture systems have been instrumental in understanding the cellular effects of L-778123 and evaluating its potential as an anti-cancer agent.
Diverse Cancer Cell Line Panels
Panels of diverse cancer cell lines have been widely used to investigate the cytotoxic and cytostatic effects of this compound. Studies have shown that this compound can inhibit the growth of various human tumor cell lines, including those with and without ras mutations. tandfonline.com The sensitivity of these cell lines to this compound can vary depending on the specific cell line tested. tandfonline.com
For example, this compound hydrochloride demonstrated inhibitory effects on myeloid leukemia cell proliferation with varying IC₅₀ values across different cell lines, ranging from 0.2 μM to 1.8 μM. medchemexpress.com In HT-29 and A549 cell lines, this compound hydrochloride alone did not show significant cytotoxicity at concentrations up to 100 μM, but it exhibited synergistic effects when combined with doxorubicin (B1662922), resulting in decreased IC₅₀ values of 1.72 μM and 1.52 μM, respectively. medchemexpress.com
This compound has also been shown to induce an accumulation of cells in the G₂-M phase of the cell cycle in some tumor cell lines. aacrjournals.org This cell cycle arrest is considered a possible mechanism for its radiosensitizing effects. aacrjournals.org
Patient-Derived Primary Cell Cultures
Patient-derived primary cell cultures offer a model system that more closely reflects the heterogeneity and complexity of human tumors compared to established cell lines. Studies using patient-derived cells have provided valuable insights into the potential clinical relevance of this compound.
In a study involving patients with locally advanced pancreatic cancer, radiosensitization was observed in a patient-derived pancreatic cancer cell line treated with this compound. nih.govascopubs.org This radiosensitization was accompanied by reduced activation of Ras effector pathways, such as Akt and MAPK, in the cell line harboring a K-RAS mutation. ascopubs.org
Studies on myeloid leukemia have also utilized primary samples, where this compound hydrochloride inhibited cell proliferation with IC₅₀ values ranging from 0.1 μM to 161.8 μM. medchemexpress.com Furthermore, studies on peripheral blood mononuclear cells (PBMCs) from patients treated with this compound have demonstrated dose-dependent inhibition of HDJ2 prenylation, a marker for FPTase activity. aacrjournals.orgnih.gov Inhibition of Rap1A prenylation, a marker for GGPTase-I activity, was also observed in patient PBMCs, confirming the dual inhibitory activity of this compound in a clinical setting, although inhibition of Ki-Ras prenylation was not detected in these samples. nih.govcaymanchem.com
Co-culture Systems (e.g., Cancer Cell-Endothelium Interactions)
Co-culture systems are employed to model the complex interactions between cancer cells and components of the tumor microenvironment, such as endothelial cells. These interactions play a significant role in tumor progression and metastasis. frontiersin.org
This compound has been investigated in co-culture models to study its effects on the communication between cancer cells and endothelial cells. In co-cultures of cancer cells (MDA-MB-231, MDA-MB-468, and PC-3) and endothelial cells, this compound (at a concentration of 10 µM) was shown to significantly reduce the formation of tunneling nanotubes (TNTs) between these cell types. mdpi.comresearchgate.net TNTs are nanoscale membrane channels that facilitate the transfer of cellular components, including mitochondria, between cells, contributing to cancer progression and metastasis. researchgate.netnih.gov The inhibition of TNT formation by this compound suggests a potential mechanism by which it could impede metastatic processes. mdpi.comresearchgate.net Additionally, this compound was found to reduce the number of endothelial cells expressing high levels of CD137, indicating a reduction in the tumor-associated endothelial phenotype. mdpi.com
In Vivo Animal Model Investigations
In vivo studies using animal models are crucial for evaluating the efficacy of this compound in a complex biological system and for assessing its effects on tumor growth and progression.
Xenograft Models in Oncology Research
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo anti-tumor activity of potential therapeutic agents. nih.gov
Studies using murine xenografts of tumors with H-ras mutations have shown enhanced cytotoxicity from radiation in the presence of FTIs compared to controls. aacrjournals.org While the specific effects of this compound in various xenograft models are mentioned in the context of its development and comparison with other FTIs, detailed efficacy data for this compound across a wide range of xenograft models were not extensively detailed in the provided search results beyond its use in combination studies and as a general example of FTI activity. tandfonline.comaacrjournals.orgbioscientifica.com However, FTIs, as a class, have demonstrated in vivo anti-tumor activity against tumor growth in nude mouse xenografts. researchgate.netaacrjournals.org
Transgenic Mouse Models for RAS-Driven Tumor Studies
Transgenic mouse models that develop tumors driven by specific oncogenes, such as activated Ras, provide valuable systems for studying the effects of targeted therapies on spontaneous tumor development and regression. bioscientifica.com
Early studies with other FTIs in transgenic mouse models expressing oncogenic H-Ras demonstrated dramatic regression of mammary tumors upon treatment. aacrjournals.orgcancer.gov While this compound is a dual inhibitor, its development was influenced by the understanding gained from these models. Although specific detailed studies of this compound in transgenic Ras-driven tumor models were not prominently featured in the provided results, the rationale for developing dual inhibitors like this compound was partly based on the observation that tumors driven by Ki-Ras or N-Ras were less responsive to selective FTIs due to alternative prenylation. aacrjournals.orgnih.govcancer.gov this compound was designed to address this limitation and showed anti-tumor effects in tumor cell lines harboring either form of Ras in preclinical in vitro and in vivo studies (likely including some animal models, though specific transgenic mouse data for this compound were not explicitly detailed in the provided snippets). cancer.gov
In a syngeneic aggressive 4T1 breast tumor model in immunocompetent BALB/c mice, treatment with this compound significantly reduced tumor growth. nih.gov This model is not a transgenic Ras-driven model but demonstrates the in vivo efficacy of this compound in a syngeneic setting. The study also suggested that this compound could improve the outcome when combined with PD1 inhibitors in this model. nih.gov
Data Tables
Based on the search results, here are some examples of data that could be presented in tables:
Table 1: In Vitro Cytotoxicity of this compound Hydrochloride
| Cell Line | IC₅₀ (μM) | Notes | Source |
| Myeloid Leukemia Cell Lines | 0.2 - 1.8 | Inhibition of proliferation | medchemexpress.com |
| HT-29 | >100 | Alone | medchemexpress.com |
| HT-29 | 1.72 | Synergistic with Doxorubicin | medchemexpress.com |
| A549 | >100 | Alone | medchemexpress.com |
| A549 | 1.52 | Synergistic with Doxorubicin | medchemexpress.com |
| Myeloid Leukemia Primary Samples | 0.1 - 161.8 | Inhibition of proliferation | medchemexpress.com |
Table 2: Inhibition of Protein Prenylation by this compound in PSN-1 Pancreatic Tumor Cells
| Protein | Enzyme Substrate | EC₅₀ (nM) | Source |
| HDJ2 | FPTase | 92 | caymanchem.com |
| Rap1A | GGPTase-I | 6760 | caymanchem.com |
| Ki-Ras | FPTase/GGPTase-I | 6300 | caymanchem.com |
Table 3: Inhibition of Tunneling Nanotube Formation in Co-culture
| Cancer Cell Line | Endothelial Cell Type | This compound Concentration (µM) | Effect on TNT Formation | Source |
| MDA-MB-231 | Endothelial cells | 10 | Significant reduction | mdpi.comresearchgate.net |
| MDA-MB-468 | Endothelial cells | 10 | Significant reduction | mdpi.com |
| PC-3 | Endothelial cells | 10 | Significant reduction | mdpi.com |
Table 4: In Vivo Efficacy of this compound in 4T1 Breast Tumor Model
| Treatment Group | Effect on Tumor Growth | Source |
| This compound alone | Significant reduction | nih.gov |
Mouse Models of Tauopathy in Neurodegenerative Disease Research
Mouse models of tauopathy are essential tools in the preclinical investigation of neurodegenerative diseases like Alzheimer's disease, which are characterized by the aggregation of hyperphosphorylated tau protein. mdpi.comfrontiersin.orgfrontiersin.orgsynapcell.commdpi.com Research has shown that inhibiting farnesyltransferase can reduce tau pathology in mouse models of tauopathy, supporting the therapeutic hypothesis in this context. nih.gov For instance, the JNPL3 mouse model, which expresses the human tau isoform with the P301L mutation, is used to study tau-mediated neurodegeneration and test therapeutic strategies. synapcell.comfrontiersin.org The rTg4510 mouse line, another model, develops progressive intracellular tau aggregations and forebrain atrophy, providing a model to evaluate tau pathology progression. frontiersin.org While the search results indicate the use of these models in tauopathy research and the potential relevance of farnesyltransferase inhibition, specific detailed findings on this compound's efficacy in these mouse models were not extensively detailed in the provided snippets. However, the confirmation of the therapeutic hypothesis by administering an FTI in a mouse model of tauopathy which reduced tau pathology is mentioned. nih.gov
Pharmacodynamic Assay Validation in Animal Models (e.g., Canine and Murine PBMCs)
Pharmacodynamic assays are crucial for measuring the biological effects of a compound in vivo. To support the clinical development of this compound, pharmacodynamic assays were developed using peripheral blood mononuclear cells (PBMCs) to assess the inhibition of prenylation of HDJ2 and Rap1A, which are substrates for FPTase and GGPTase-I, respectively. aacrjournals.orgnih.gov These assays were validated in animal models, including mice and dogs. aacrjournals.orgnih.govebi.ac.ukresearchgate.net
In mouse PBMCs, the inhibition of HDJ2 prenylation was found to correlate with the concentration of FPTase inhibitors in the blood. aacrjournals.orgnih.govebi.ac.uk Studies in dogs involving continuous infusion of this compound demonstrated inhibition of both HDJ2 and Rap1A prenylation in PBMCs. aacrjournals.orgnih.govcaymanchem.comebi.ac.ukmedchemexpress.com However, inhibition of Ki-Ras prenylation was not detected in dog PBMCs. aacrjournals.orgnih.govebi.ac.ukmedchemexpress.com These findings in animal models helped confirm the pharmacologic profile of this compound as a dual inhibitor of FPTase and GGPTase-I. aacrjournals.orgnih.gov
Data on Prenylation Inhibition in Animal Models:
| Animal Model | Protein Substrate | Enzyme Inhibited | Prenylation Inhibition Observed |
| Mouse PBMCs | HDJ2 | FPTase | Yes (correlated with blood concentration) aacrjournals.orgnih.govebi.ac.uk |
| Canine PBMCs | HDJ2 | FPTase | Yes aacrjournals.orgnih.govcaymanchem.comebi.ac.ukmedchemexpress.com |
| Canine PBMCs | Rap1A | GGPTase-I | Yes aacrjournals.orgnih.govcaymanchem.comebi.ac.ukmedchemexpress.com |
| Canine PBMCs | Ki-Ras | FPTase/GGPTase-I | No aacrjournals.orgnih.govebi.ac.ukmedchemexpress.com |
Efficacy Evaluation of this compound in Disease Contexts
The efficacy of this compound has been evaluated in the context of various diseases, primarily focusing on its anti-cancer activity and potential in neurodegenerative disorders.
Anti-cancer Activity in Specific Malignancies
This compound has been investigated for its anti-cancer properties in both myeloid leukemias and various solid tumors.
Myeloid Leukemias (Acute Myeloid Leukemia, Myelodysplastic Syndromes)
Studies have investigated the effects of this compound on the proliferation of hematopoietic progenitor cells from normal individuals, as well as those with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). nih.govresearchgate.net Research indicated that myeloid and erythroid progenitors from MDS patients were significantly more sensitive to this compound compared to normal progenitors. nih.govresearchgate.net AML myeloid progenitors also showed some increased sensitivity compared to normal progenitors. nih.govresearchgate.net These findings suggested the potential of this compound as a therapeutic agent for MDS and potentially AML. nih.govresearchgate.net In vitro studies have shown that this compound hydrochloride inhibits myeloid leukemia cell proliferation with IC50 values ranging from 0.2 μM to 1.8 μM for cell lines and 0.1 μM to 161.8 μM in primary samples. medchemexpress.com It also inhibited H-RAS prenylation and phosphorylated MEK-1/2 levels in HL-60 cells. medchemexpress.com
Solid Tumors (Non-Small Cell Lung Cancer, Head and Neck Cancer, Pancreatic Cancer, Breast Cancer)
This compound has been evaluated in preclinical and clinical settings for its activity against various solid tumors. Preclinical data suggested that farnesyltransferase inhibitors, including this compound, could act as radiation sensitizers in certain cell lines. nih.govaacrjournals.org
In a Phase I trial combining this compound with radiotherapy in patients with locally advanced non-small cell lung cancer (NSCLC) and head and neck cancer (HNC), local responses were observed. nih.govaacrjournals.orgresearchgate.netnih.gov Specifically, among four evaluable NSCLC patients, three had a complete response and one had a partial response. aacrjournals.org Two patients with HNC achieved a complete clinical response. aacrjournals.org In vitro studies on tumor cells from an NSCLC patient in this trial indicated radiosensitization with this compound and accumulation of tumor cells in the G2-M phase of the cell cycle after treatment. aacrjournals.org
For pancreatic cancer, this compound has been studied in combination with radiotherapy. nih.govaacrjournals.org In a study involving four pancreatic cancer patients, the combination at a specific dose level showed acceptable toxicity. nih.gov this compound also demonstrated radiosensitization in a patient-derived pancreatic cancer cell line. nih.gov this compound inhibits prenylation of HDJ2 and RAP1A in PSN-1 pancreatic tumor cells with EC50 values of 92 nM and 6,760 nM, respectively. caymanchem.com It also inhibited KI-RAS prenylation in PSN-1 cells in a concentration-dependent manner. caymanchem.com
A minor response to this compound was reported in one patient with chemotherapy-refractory breast cancer. researchgate.net
Summary of Anti-cancer Activity Findings:
| Cancer Type | Preclinical Findings | Clinical Findings (Phase I) |
| Myeloid Leukemias (AML, MDS) | Increased sensitivity of MDS and potentially AML progenitors compared to normal. nih.govresearchgate.net Inhibition of proliferation in cell lines and primary samples (IC50 values 0.1-161.8 μM). medchemexpress.com Inhibition of H-RAS prenylation. medchemexpress.com | Not explicitly detailed in the provided snippets for clinical efficacy of this compound alone, but suggested for trials. nih.govresearchgate.net |
| Non-Small Cell Lung Cancer (NSCLC) | Radiosensitization in vitro. aacrjournals.org | Local responses observed in combination with radiotherapy (3 complete, 1 partial response in 4 evaluable patients). aacrjournals.org |
| Head and Neck Cancer (HNC) | Radiosensitization in vitro. aacrjournals.org | Complete clinical response in 2 patients in combination with radiotherapy. aacrjournals.org |
| Pancreatic Cancer | Radiosensitization in patient-derived cell line. nih.gov Inhibition of HDJ2, RAP1A, and KI-RAS prenylation in PSN-1 cells. caymanchem.com | Acceptable toxicity in combination with radiotherapy. nih.gov |
| Breast Cancer | Not explicitly detailed in the provided snippets. | Minor response in one chemotherapy-refractory patient. researchgate.net |
Therapeutic Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease)
Neurodegenerative diseases, including Alzheimer's disease (AD), are characterized by neuronal dysfunction and loss. mdpi.comfrontiersin.orgfrontiersin.org Tau hyperphosphorylation and aggregation are key pathological features of AD and other tauopathies. mdpi.comfrontiersin.orgsynapcell.commdpi.com As mentioned in section 4.2.3, inhibiting farnesyltransferase has shown promise in reducing tau pathology in mouse models of tauopathy. nih.gov This suggests a potential therapeutic role for FPTase inhibitors like this compound in neurodegenerative disorders characterized by tau pathology. While the provided search results highlight the importance of tau in AD and the use of tauopathy models, specific detailed efficacy data for this compound in the context of neurodegenerative disorders beyond the observation in mouse models of tauopathy were not extensively present in the provided snippets. nih.gov
Immunomodulatory Applications
Preclinical research has explored the immunomodulatory effects of this compound, a dual inhibitor of farnesyl transferase (FTase) and geranylgeranyl transferase type I (GGTase I) caymanchem.commedchemexpress.commedchemexpress.cn. These enzymes are involved in the prenylation of small GTPases, such as Ras, Rho, and Rab family members, which play crucial roles in various cellular processes, including immune cell activation and function nih.govebi.ac.ukmdpi.comresearchgate.net.
Studies have indicated that this compound can influence lymphocyte activation and function. In human peripheral blood mononuclear cells (PBMCs), this compound inhibited lectin-induced expression of the T cell activation markers CD71 and CD25 caymanchem.commedchemexpress.comresearchgate.net. The inhibition was concentration-dependent, with IC50 values of 6.48 ± 1.31 μM for CD71 and 84.1 ± 50.0 μM for CD25 researchgate.net. This compound also inhibited interleukin-2 (B1167480) (IL-2)-induced proliferation of CTLL-2 cells with an IC50 of 0.81 μM caymanchem.com. Furthermore, it inhibited lectin-induced PBMC proliferation with an IC50 of 0.92 ± 0.23 μM researchgate.net.
| Cell Type | Stimulus | Marker/Process Inhibited | IC50 (μM) |
|---|---|---|---|
| Human PBMCs | Lectin | CD71 expression | 6.48 ± 1.31 |
| Human PBMCs | Lectin | CD25 expression | 84.1 ± 50.0 |
| Human PBMCs | Lectin | Proliferation | 0.92 ± 0.23 |
| CTLL-2 cells | IL-2 | Proliferation | 0.81 |
Beyond direct effects on lymphocytes, this compound has been investigated for its potential to modulate the tumor microenvironment and enhance anti-tumor immunity, particularly in the context of cancer immunotherapy nih.govfrontiersin.orgfrontiersin.org. Research suggests that cancer cells can hijack mitochondria from immune cells through intercellular nanotubes, which can lead to immune cell depletion and evasion of immune surveillance nih.govfrontiersin.orgfrontiersin.org. This compound, by partially inhibiting nanotube formation and mitochondrial transfer (potentially through its effects on GTPases like Ras and Rho), has shown promise in preclinical cancer models nih.govfrontiersin.orgwindows.net.
In an aggressive immunocompetent breast cancer model (4T1 cells in BALB/c mice), treatment with this compound resulted in a significant reduction in tumor growth nih.gov. Combining this compound with a programmed cell death protein 1 (PD1) immune checkpoint inhibitor improved anti-tumor outcomes compared to PD1 inhibitor monotherapy nih.gov. This combination also led to statistically significant tumor growth inhibition compared to this compound monotherapy and vehicle controls nih.gov. The improved outcomes were associated with an augmented anti-tumor immune response, including increased CD8+ T-cell infiltration in the tumor microenvironment nih.govfrontiersin.org. These findings suggest that targeting nanotube-mediated mitochondrial hijacking with agents like this compound could be a novel strategy to enhance the efficacy of cancer immunotherapies nih.govfrontiersin.orgfrontiersin.org.
| Preclinical Model | Treatment | Observed Effect | Citation |
|---|---|---|---|
| Immunocompetent breast cancer model (4T1 in BALB/c mice) | This compound | Significant reduction in tumor growth | nih.gov |
| Immunocompetent breast cancer model (4T1 in BALB/c mice) | This compound + PD1 inhibitor | Improved anti-tumor outcomes vs. PD1 inhibitor monotherapy | nih.gov |
| Immunocompetent breast cancer model (4T1 in BALB/c mice) | This compound + PD1 inhibitor | Increased CD8+ T-cell infiltration in tumor | nih.govfrontiersin.org |
The immunomodulatory effects of this compound are thought to be linked to its inhibition of prenylation, which affects the function of various proteins involved in immune signaling and cellular communication, including those mediating mitochondrial transfer caymanchem.comnih.govebi.ac.ukmdpi.comresearchgate.netnih.gov.
Translational Research and Combination Therapy Paradigms
Strategic Rationale for Combination Therapies
Overcoming Resistance Mechanisms and Enhancing Efficacy
Cancer cells can develop resistance to chemotherapeutic agents through various mechanisms. Targeting key signaling pathways, such as the Ras/ERK pathway, which are crucial for tumor growth and survival, can potentially circumvent or reduce such resistance. L-778123, as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGPTase-I), disrupts the prenylation of proteins like Ras, which is essential for their proper membrane localization and function. medchemexpress.commedchemexpress.com By inhibiting these processes, this compound can interfere with downstream signaling cascades that contribute to proliferation, survival, and drug resistance. nih.gov
Preclinical studies have indicated that inhibiting Ras prenylation can increase the radiosensitivity of human tumor cell lines with activating mutations of ras oncogenes. tandfonline.comaacrjournals.org While this compound was initially developed to target Ras, it affects the prenylation of other proteins as well. nih.gov The ability of this compound to influence multiple prenylated proteins may contribute to its potential in combination therapies by simultaneously impacting several pathways involved in cancer progression and resistance.
Synergistic or Additive Interactions with Chemotherapeutic Agents
Combining this compound with conventional chemotherapeutic agents has been investigated to determine if synergistic or additive interactions can enhance anti-tumor effects. Synergy, where the combined effect is greater than the sum of individual effects, or additivity, where the effects are combined, can lead to improved therapeutic outcomes and potentially allow for lower doses of each agent, potentially mitigating some toxicities.
Research has explored the combination of this compound with doxorubicin (B1662922), an anthracycline chemotherapeutic agent. Studies have shown that while this compound alone may exhibit weak cytotoxicity in certain cell lines, its combination with doxorubicin can significantly decrease the IC50 of doxorubicin, suggesting a synergistic effect in inhibiting cell growth. medchemexpress.comebi.ac.uknih.govresearchgate.net
For instance, in A549 (adenocarcinomic human alveolar basal epithelial cells) and HT-29 (human colonic adenocarcinoma) cell lines, this compound alone showed high IC50 values (100.72 ± 2.16 µM for A549 and 125.78 ± 2.45 µM for HT-29). nih.govresearchgate.net However, in combination with this compound, the IC50 of doxorubicin decreased significantly (from 3.13 ± 0.11 µM to 1.72 ± 0.13 µM in A549 and from 2.75 ± 0.15 µM to 1.52 ± 0.16 µM in HT-29). nih.govresearchgate.net This reduction in IC50 indicates an enhanced cytotoxic effect of doxorubicin in the presence of this compound. medchemexpress.comebi.ac.uknih.gov
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + this compound IC50 (µM) |
|---|---|---|
| A549 | 3.13 ± 0.11 | 1.72 ± 0.13 |
| HT-29 | 2.75 ± 0.15 | 1.52 ± 0.16 |
Combinations of this compound with idarubicin (B193468), another anthracycline, have been investigated in myeloid leukemia cell lines. These studies suggest that combining this compound with idarubicin can lead to synergistic inhibition of proliferation in certain leukemia cell lines, such as K562, KG1a, and THP-1. researchgate.netnih.gov In some cell lines, like HL-60, the effects were mostly additive. researchgate.net The combination of this compound and idarubicin exhibited synergistic growth inhibition over a broader range of drug concentrations compared to combinations with other prenyltransferase inhibitors. ebi.ac.uknih.gov This synergy may be related to the ability of this compound to disrupt Ras signaling, which is often deregulated in myeloid leukemias. researchgate.netnih.gov
The potential for combining this compound with gemcitabine (B846), a nucleoside analog chemotherapy, has also been explored. While direct detailed data on the synergy of this compound and gemcitabine from the provided sources is limited, the concept of combining FTIs with gemcitabine has been mentioned in the context of improving efficacy in pancreatic cancer and other solid tumors. aacrjournals.orgresearchgate.netnih.gov However, specific synergistic or additive data for this compound and gemcitabine is not explicitly detailed in the provided search results.
Combinations of this compound with paclitaxel (B517696), a taxane (B156437) that stabilizes microtubules, have been investigated. The rationale for this combination includes the potential for synergistic effects, possibly due to FTIs causing cells to accumulate in the G2-M phase of the cell cycle, where paclitaxel is particularly effective. aacrjournals.org Preclinical studies with other FTIs in combination with paclitaxel have shown synergistic effects in various human cell lines in vitro and enhanced activity in vivo. aacrjournals.orgnih.gov
While some preclinical studies with other FTIs and paclitaxel demonstrated synergy, one analysis using a synergy barometer showed an antagonistic effect for a specific dose combination of paclitaxel and this compound in the A2058 cell line. nih.govresearchgate.net However, other reports suggest that combining this compound with paclitaxel has been explored in clinical trials for various cancers, including breast, lung, and pancreatic cancer, with the aim of targeting multiple pathways for improved outcomes. researchgate.netontosight.aidovepress.com Disease stabilization has been observed in patients treated with this compound combined with paclitaxel in some clinical settings. aacrjournals.org
Radiosensitization Mechanisms and Combined Modality Treatment Efficacy
Preclinical and clinical studies have explored the potential of this compound as a radiosensitizer. Inhibition of protein prenylation, particularly of Ras proteins, has been shown to increase the sensitivity of tumor cells to radiation. nih.govresearchgate.net Ras activation, often through mutations or signaling via tyrosine kinase receptors, is associated with radioresistance. nih.govsnmjournals.org By blocking prenylation, this compound can disrupt Ras function and potentially reverse this resistance. nih.govresearchgate.net
One proposed mechanism for radiosensitization by farnesyltransferase inhibitors (FTIs), including this compound, is the redistribution of cells into the more radiosensitive G2-M phase of the cell cycle. In vitro studies using tumor cells obtained from patients treated with this compound and radiation have demonstrated accumulation of cells in G2-M after this compound treatment. aacrjournals.orgnih.gov
Clinical trials have investigated the combination of this compound with radiotherapy in patients with locally advanced lung (NSCLC) and head and neck cancers, as well as pancreatic cancer. nih.govaacrjournals.orgnih.govaacrjournals.orgnih.gov While efficacy was not the primary endpoint of these Phase I studies, some enhancement in antitumor activity was detected, and local responses were observed in some patients. nih.govtandfonline.com Radiosensitization of patient-derived tumor cell lines has also been demonstrated in the presence of this compound. aacrjournals.org
Combinations with Biologics (e.g., Trastuzumab)
The combination of this compound with biologics such as trastuzumab has been investigated, particularly in the context of breast cancer which often involves signaling through receptor tyrosine kinases like EGFR and ErbB-2. snmjournals.orgbioscientifica.com Preclinical studies have explored the effects of combining this compound with agents that alter EGFR localization and signaling, such as trastuzumab. snmjournals.org
Studies using breast cancer cell lines have shown that this compound can sensitize cells to treatment with agents like 111In-DTPA-hEGF, a radiolabeled epidermal growth factor analog. snmjournals.org Nuclear localization of 111In-DTPA-hEGF was enhanced by both trastuzumab and this compound. snmjournals.org In xenograft models, the combination of 111In-DTPA-hEGF plus this compound showed greater tumor growth inhibition compared to either agent alone. snmjournals.org
Combinations with Immunosuppressants (e.g., Cyclosporine)
This compound has also been studied for its effects on lymphocyte activation and function, which is relevant in the context of immunosuppression. Prenylated Ras GTPases are involved in signaling from T cell receptors, CD28 costimulatory receptors, and IL-2 receptors, all of which are critical for T cell activation, proliferation, and survival. researchgate.netresearchgate.net
In vitro studies have shown that this compound can inhibit lectin-induced proliferation of peripheral blood mononuclear cells (PBMCs). researchgate.net The combination of this compound with cyclosporine (CsA), a known immunosuppressant, resulted in additive inhibition of PBMC proliferation in some studies, although synergy was not observed. researchgate.net this compound was found to inhibit the activation and proliferative effects of IL-2 on T cells, suggesting a selective blockade of the IL-2 cytokine axis distal to the IL-2 receptor. researchgate.net
Pharmacodynamic Biomarker Development and Clinical Assessment Methodologies
The development and assessment of pharmacodynamic biomarkers have been crucial for monitoring the biological effects of this compound in both preclinical and clinical settings. Pharmacodynamic biomarkers help determine whether a therapeutic intervention is hitting its intended target and triggering the expected biological response. evotec.com
Assessment of HDJ2 Prenylation in Peripheral Blood Mononuclear Cells (PBMCs)
HDJ2, an abundant DnaJ homolog, is a protein that undergoes farnesylation and serves as a widely used pharmacodynamic marker for assessing the inhibition of FPTase activity. aacrjournals.orgnih.gov Assays using PBMCs have been developed and validated to measure the inhibition of HDJ2 prenylation. ebi.ac.ukaacrjournals.orgnih.gov
In preclinical animal models, inhibition of HDJ2 prenylation in mouse PBMCs has been shown to correlate with the concentration of FPTase inhibitors in the blood. ebi.ac.uknih.gov In clinical trials of this compound, serial analyses of HDJ2 prenylation in patient PBMCs have provided a means to assess the extent of FPTase inhibition. ebi.ac.uknih.gov Studies have demonstrated a dose-dependent inhibition of HDJ2 prenylation by this compound in PBMCs, with an increase in the percentage of unprenylated HDJ2 observed during treatment. ebi.ac.ukaacrjournals.orgnih.gov This inhibition was shown to be reversible upon discontinuation of the drug. ebi.ac.ukaacrjournals.org
| Study Phase | Dose Level (mg/m²/day) | Mean % Unprenylated HDJ2 (Pretreatment) | Mean % Unprenylated HDJ2 (On Treatment) |
|---|---|---|---|
| Phase I (7-day infusion) ebi.ac.uknih.gov | 560 | 1.41 ± 1.71 | 28.76 ± 6.10 (Day 4), 30.86 ± 4.96 (Day 8) |
| Phase I (Pancreatic Cancer) aacrjournals.org | 280 | 3.9 ± 0.3 | 18.6 ± 1.8 (Day 8/29) |
| Phase I (Pancreatic Cancer) aacrjournals.org | 560 | 3.8 ± 0.7 | 39.0 ± 4.2 (Day 8/29) |
Assessment of Rap1A Prenylation in Peripheral Blood Mononuclear Cells (PBMCs)
Rap1A is a protein substrate for GGPTase-I, and its prenylation status in PBMCs can be used as a pharmacodynamic marker for assessing the inhibition of GGPTase-I activity. ebi.ac.ukaacrjournals.orgnih.gov Assays have been developed to measure the inhibition of Rap1A prenylation in PBMCs, similar to those for HDJ2. ebi.ac.ukaacrjournals.orgnih.gov
Preclinical studies in dogs treated with this compound by continuous infusion showed inhibition of both HDJ2 and Rap1A prenylation in PBMCs. ebi.ac.ukaacrjournals.orgnih.gov Analysis of patient samples from Phase I trials of this compound has also demonstrated the inhibition of both HDJ2 and Rap1A prenylation in PBMCs, providing the first demonstration of GGPTase-I inhibition in humans by this compound. ebi.ac.ukaacrjournals.orgnih.gov
Methodological Challenges in Direct K-RAS Prenylation Assessment In Vivo
While this compound was developed in part with the aim of inhibiting Ki-Ras prenylation due to its dual inhibitory activity against FPTase and GGPTase-I, directly assessing K-Ras prenylation in vivo, particularly in PBMCs, has presented methodological challenges. ebi.ac.ukaacrjournals.orgnih.govaacrjournals.org
Despite the ability of this compound to inhibit the prenylation of HDJ2 and Rap1A in PBMCs from treated animals and patients, inhibition of Ki-Ras prenylation was not consistently detected in these samples. ebi.ac.ukaacrjournals.orgnih.gov This was observed in both dog PBMCs and patient samples from Phase I trials. ebi.ac.ukaacrjournals.orgnih.gov Although this compound demonstrated concentration-dependent inhibition of oncogenic Ki-Ras prenylation in certain tumor cell lines in vitro, achieving detectable inhibition of K-Ras prenylation in PBMCs in vivo has proven difficult. caymanchem.comncats.io
The lack of detectable Ki-Ras prenylation inhibition in PBMCs in clinical trials suggests that while this compound effectively inhibits its target enzymes (FPTase and GGPTase-I) as evidenced by the prenylation status of surrogate markers like HDJ2 and Rap1A, the levels or duration of inhibition achieved in PBMCs may not be sufficient to completely block K-Ras prenylation in this compartment. ebi.ac.ukaacrjournals.orgnih.govaacrjournals.org This highlights the complexities in translating in vitro findings to the in vivo setting and the challenges in using PBMCs as a direct surrogate marker for K-Ras prenylation status in tumor tissue. aacrjournals.org
Advanced Methodological Approaches in L 778123 Research
X-ray Crystallography for Enzyme-Inhibitor Complex Structures
X-ray crystallography has been utilized to determine the three-dimensional structures of L-778123 in complex with mammalian FTase and GGTase-I. These structural studies provide detailed insights into how this compound interacts with the active sites of these enzymes. Although FTase and GGTase-I share similar active sites, crystallographic analysis has revealed that this compound adopts different binding modes in the two enzymes. In the complex with FTase, this compound is competitive with the protein substrate. Conversely, in the complex with GGTase-I, this compound is competitive with the lipid substrate, and its binding is synergized by tetrahedral anions. These structural differences in binding modes highlight how small differences in protein structure can dramatically affect inhibitor binding and selectivity. For instance, the crystal structure of human protein farnesyltransferase complexed with this compound and farnesyl pyrophosphate (FPP) has been determined at a resolution of 1.90 Å (PDB ID: 1S63). The structure of rat protein geranylgeranyltransferase type-I complexed with this compound and a sulfate (B86663) anion (PDB ID: 1S64) has also been determined. These structures are valuable for the rational design of more specific inhibitors targeting either FTase or GGTase-I.
Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection (e.g., Propidium (B1200493) Iodide Staining, Annexin-V Assay)
Flow cytometry is a widely used technique to analyze cell populations based on their properties, including DNA content and the presence of apoptotic markers. Propidium iodide (PI) staining is commonly used in flow cytometry to assess DNA content and analyze cell cycle distribution, as PI intercalates into DNA. Annexin V staining, often used in conjunction with PI, detects the externalization of phosphatidylserine, an early event in apoptosis. Healthy cells are typically negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.
Studies using flow cytometry have investigated the effects of this compound on cell cycle progression and apoptosis in various cell lines. For example, this compound inhibited HL-60 (FAB M2) cell proliferation, which was found to be caused by cell cycle arrest at the G1/S interface as demonstrated by FACS analysis of propidium iodide stained cells. In contrast, L-778,123 induced a G2M blockade followed by apoptosis in NB-4 (FAB M3) cells. Flow cytometry analysis following Annexin-V incubation in L-778,123-treated HL-60 cells showed no induction of apoptosis. These findings indicate that this compound can display differential cell cycle effects in different myeloid leukemia cell lines. Flow cytometry has also been used to measure the population of CD8+ T cells and activated CD69+ T cells in tumor models treated with this compound.
Immunoblotting for Protein Prenylation Status (e.g., Unprocessed Protein Accumulation)
Immunoblotting, also known as Western blotting, is a key technique for assessing the protein prenylation status by detecting the accumulation of unprocessed protein substrates. Inhibition of prenyltransferase enzymes by compounds like this compound leads to a buildup of the unprocessed, non-prenylated forms of their protein substrates. These unprocessed forms often exhibit altered electrophoretic mobility in SDS-PAGE, allowing their detection by immunoblotting.
Immunoblotting studies with this compound have demonstrated its ability to block the prenylation of various proteins. Western blotting demonstrated that blockade of RAS protein prenylation by L-778,123 was both time- and concentration-dependent. H-RAS prenylation in HL-60 cells was almost completely inhibited within 12 hours of treatment with 0.1, 0.5 or 1 μM L-778,123, and by 6 hours with 5 μM of the drug. N-RAS prenylation was strongly inhibited within 3 hours with all four FTI concentrations. Interestingly, an accumulation of unprocessed N-RAS protein was observed after 6 hours of FTI treatment. K-RAS prenylation was only partially blocked after 48 hours incubation with 10 to 20 μM of the drug. This finding probably reflects the 10–20-fold higher affinity of K-RAS for farnesyltransferase, as compared to the other RAS isoforms. Immunoblotting has also been used to measure the inhibition of prenylation of HDJ2 and Rap1A in peripheral blood mononuclear cells (PBMCs) from animal models and human patients. This study represents the first demonstration of GGPTase-I inhibition in humans. However, no inhibition of Ki-Ras prenylation by L-778,123 was detected in patient samples.
Quantitative Proliferation Assays (e.g., MTT, MTS, [3H]Thymidine Incorporation)
Quantitative proliferation assays are used to measure the rate of cell growth and assess the inhibitory effects of compounds on cell proliferation. Common methods include the MTT, MTS, and [3H]Thymidine incorporation assays. MTT and MTS assays are colorimetric methods that measure the metabolic activity of viable cells based on the reduction of tetrazolium salts into colored formazan (B1609692) products. The quantity of formazan product is directly proportional to the number of living cells in culture. [3H]Thymidine incorporation assays measure DNA synthesis by quantifying the uptake and incorporation of radioactive thymidine (B127349) into newly synthesized DNA during cell division.
This compound has been shown to substantially inhibit the proliferation of various cell lines and primary cells using these quantitative assays. FTI L-778,123 substantially inhibited myeloid leukemia cell proliferation as quantified by MTS assays with IC50 values ranging from 0.2 μM–1.8 μM for cell lines and 0.1 μM–161.8 μM in primary samples. These assays are valuable for determining the potency of this compound in inhibiting cell growth in different cellular contexts.
| Cell Type | Assay | IC50 (μM) |
| Myeloid leukemia cell lines | MTS | 0.2 – 1.8 |
| Primary myeloid leukemia cells | MTS | 0.1 – 161.8 |
Measurement of Protein Phosphorylation (e.g., MEK, MAPK, Akt)
Measurement of protein phosphorylation is crucial for understanding the effects of this compound on downstream signaling pathways, particularly those regulated by prenylated proteins like Ras. Ras proteins activate several key signaling cascades, including the RAF-MEK-MAPK pathway and the PI3K-Akt pathway, which play critical roles in cell proliferation, survival, and differentiation. Inhibition of protein prenylation by this compound can disrupt the membrane localization and subsequent activation of these signaling proteins, leading to altered phosphorylation levels of downstream kinases such as MEK, MAPK (ERK), and Akt.
Studies have used techniques like Western blotting with antibodies specific for phosphorylated forms of these proteins to assess the impact of this compound. L-778,123 treatment caused both time- and concentration-dependent reduction of activated, diphosphorylated MAPK-1/2 levels. Higher L-778,123 concentrations (0.5, 1 and 5 μM) potently decreased diphosphorylated MAPK-1/2 levels within 6 to 12 hours, while a lower drug concentration (0.1 μM) elicited similar effects after 36 to 48 hours. This compound has also been shown to inhibit phosphorylated MEK-1/2 level. Inhibition of PI3K-Akt signaling has also been observed with FTIs, particularly in certain cancer cell lines. These measurements help to elucidate the downstream consequences of prenylation inhibition by this compound on critical cellular signaling networks.
| Protein Target | Effect of this compound Treatment | Observation Method |
| Diphosphorylated MAPK-1/2 | Reduced levels (time- and concentration-dependent) | Western blotting |
| Phosphorylated MEK-1/2 | Inhibited level | Western blotting |
Advanced Imaging Techniques for Protein Trafficking (e.g., FRET, 2-Photon Fluorescence Lifetime Imaging)
Advanced imaging techniques such as Fluorescence Resonance Energy Transfer (FRET) and 2-Photon Fluorescence Lifetime Imaging (FLIM) are employed to study the spatial and temporal dynamics of protein interactions and trafficking within living cells. FRET can detect close proximity between two fluorescently labeled molecules, indicating protein-protein interactions or conformational changes. FLIM measures the fluorescence lifetime of a fluorophore, which can be altered by FRET or changes in the local environment, providing information about molecular interactions and cellular conditions.
These techniques have been applied to investigate how this compound affects the trafficking of proteins. The spatiotemporal interaction between AlexaFluor488-EGF (AF488-EGF) and Cy3-conjugated anti-EGFR antibody (Cy3-anti-EGFR) was studied in the breast cancer cell line MDA-MB-468 using fluorescence resonance energy transfer and 2-photon fluorescence lifetime imaging. Nuclear localization of 111In-DTPA-hEGF is enhanced by L-788,123. This suggests that this compound can influence the intracellular routing of proteins and receptor complexes. Furthermore, combining this compound, a farnesyltransferase and geranylgeranyltransferase 1 inhibitor, partially inhibited nanotube formation and mitochondrial transfer between cancer and immune cells. Scanning electron microscopy images of cocultures in the presence of this compound showed a distinct change in interactions between the cells and the absence of nanotubes.
Current Research Challenges, Limitations, and Future Directions
Dissociation Between In Vitro Potency and In Vivo Efficacy
A primary challenge in the development of L-778123 has been the marked difference between its high potency in laboratory assays and its observed effectiveness in living organisms. In vitro, this compound is a highly potent dual inhibitor, effectively blocking FPTase and GGPTase-I at nanomolar concentrations medchemexpress.com. However, this potency has not translated into proportional clinical efficacy.
Phase I clinical studies revealed that even when plasma concentrations of this compound reached levels that were well above the IC₅₀ values required for cytotoxic effects in preclinical models, the desired biological outcomes were not achieved nih.gov. This disconnect suggests that factors such as drug metabolism, target engagement in the tumor microenvironment, or the complexity of cellular pathways in a whole organism play a critical role that is not captured by simplified in vitro systems. This phenomenon is a broader challenge in drug development, where high in vitro potency does not always predict in vivo benefit, partly due to pharmacokinetic properties and the intricate biological context in vivo.
| Metric | Finding | Reference |
|---|---|---|
| In Vitro Potency (IC₅₀) | FPTase: 2 nM GGPTase-I: 98 nM | medchemexpress.com |
| Clinical Plasma Concentration | Achieved levels exceeded IC₅₀ values required for preclinical growth inhibition. | nih.gov |
| In Vivo Target Inhibition (Surrogates) | Inhibited prenylation of HDJ2 (FPTase substrate) and Rap1A (GGPTase-I substrate) in patient PBMCs. | nih.govaacrjournals.org |
| In Vivo Target Inhibition (Primary Target) | Failed to inhibit prenylation of Ki-Ras in patient samples. | nih.govaacrjournals.org |
Incomplete Inhibition of Key Oncogenic Targets (e.g., K-RAS) in Clinical Settings
This compound was developed as a dual inhibitor specifically to overcome the resistance mechanism where K-Ras and N-Ras undergo alternative prenylation by GGPTase-I when FPTase is blocked nih.govaacrjournals.orgaacrjournals.org. The goal was to achieve complete inhibition of K-Ras prenylation, a key driver in many cancers.
Pharmacodynamic studies confirmed that this compound does engage its intended enzyme targets in humans. Analysis of peripheral blood mononuclear cells (PBMCs) from patients in clinical trials showed inhibition of HDJ2 farnesylation and Rap1A geranylgeranylation, which are respective markers of FPTase and GGPTase-I activity nih.govaacrjournals.org. This represented the first demonstration of GGPTase-I inhibition in a clinical setting nih.gov. Despite this, these studies consistently found no detectable inhibition of the ultimate target, Ki-Ras, in patient samples nih.govaacrjournals.org. This failure to inhibit the key oncogenic driver in the clinical setting is a major limitation and likely explains the modest single-agent activity observed in trials researchgate.net. It suggests the potency or drug exposure may have been insufficient to fully block the robust K-Ras prenylation process in vivo.
Elucidating the Full Spectrum of Biological Targets and Pathways Beyond RAS
The initial focus on Ras as the primary target of farnesyltransferase inhibitors (FTIs) has broadened significantly. It is now understood that the antitumor activity of these inhibitors may be due to their effects on a range of other prenylated proteins nih.gov. Research has revealed that FTIs, including this compound, influence numerous cellular processes beyond direct Ras signaling.
One significant area of investigation is the effect on Rho GTPases. The 'FTI-Rho hypothesis' suggests that these drugs act by altering Rho-dependent pathways that control cell adhesion, cell cycle progression, and survival, which are often dysregulated in cancer cells nih.gov. Specifically, FTIs have been shown to affect proteins like RHOE and RhoB nih.govbiorxiv.org. Other identified non-Ras targets and pathways include:
Rap1A: A GGPTase-I substrate whose prenylation is partially inhibited by this compound in humans nih.govaacrjournals.org.
Nuclear Lamins: Farnesylated proteins essential for nuclear structure, with implications for diseases like progeria biorxiv.org.
CXCL12/CXCR4 Pathway: This signaling axis, involved in cell migration and metastasis, has been identified as a potential target for FTIs like tipifarnib onclive.com.
Lymphocyte Function: this compound has been shown to inhibit the activation and function of human lymphocytes, indicating an immunomodulatory role medchemexpress.com.
A key future direction is to fully map these non-Ras targets to better understand the mechanisms behind both the therapeutic and off-target effects of prenyltransferase inhibitors nih.gov.
Strategies for Overcoming Resistance Mechanisms
The development of resistance is a major challenge for targeted cancer therapies. For prenyltransferase inhibitors, resistance can emerge through several mechanisms. One identified mechanism is the acquisition of mutations in the target enzyme itself, FPTase, which can prevent the inhibitor from binding effectively nih.gov.
To counteract resistance, researchers are exploring combination strategies. This approach aims to target parallel or downstream pathways that cancer cells might use to escape the effects of a single drug. Promising strategies include:
Overcoming Adaptive Resistance: In EGFR-mutant non-small cell lung cancer, tumor cells can enter a dormant, drug-tolerant state to survive treatment with inhibitors like osimertinib. Combining the FTI tipifarnib with osimertinib has been shown to prevent the emergence of these dormant cells and block relapse in preclinical models biorxiv.org.
Reversing Chemotherapy Resistance: FTIs have been found to reverse resistance to taxane-based chemotherapy. This effect appears to be independent of Ras and instead involves the modulation of microtubule stability through a mechanism dependent on the tubulin deacetylase HDAC6 nih.gov.
These findings suggest that the future utility of compounds like this compound may lie in their ability to sensitize tumors to other therapies rather than as standalone agents.
Exploration of New Therapeutic Indications and Repurposing
Given the limited success of FTIs as single-agent cancer therapies, significant effort is now focused on repurposing them for other diseases where protein prenylation is a critical factor nih.govscilit.com. This strategy is attractive because it leverages existing knowledge about the safety and pharmacology of these compounds.
Key areas of exploration for prenyltransferase inhibitors include:
Progeria: The FTI lonafarnib has shown positive results in clinical trials for Hutchinson-Gilford progeria syndrome, a rare genetic disease caused by a buildup of farnesylated, toxic lamin A protein nih.govwikipedia.org.
Infectious Diseases: The prenylation pathway is essential for various pathogens, leading to the investigation of FTIs as treatments for hepatitis D, parasitic infections like malaria, and certain fungal infections nih.govnih.gov.
Neurodegenerative Diseases: Emerging evidence strongly suggests a role for FTIs in treating conditions like Alzheimer's disease. Farnesyltransferase is upregulated in Alzheimer's brains, and brain-penetrant FTIs have been shown to reduce both amyloid plaque burden and tau pathology in mouse models nih.govnih.gov.
Design and Development of Novel Prenyltransferase Inhibitors with Improved Specificity or Brain Penetrance
The limitations of first-generation inhibitors like this compound have spurred the development of new compounds with improved pharmacological properties. The rational design of these novel inhibitors is guided by a deeper understanding of the crystal structures of the prenyltransferase enzymes nih.gov.
Key goals in this development process include:
Improved Specificity: Designing inhibitors that can selectively target one prenyltransferase over others (e.g., FTase vs. GGPTase-I) could lead to more targeted therapies with fewer off-target effects nih.gov. Structurally novel compounds are being developed with the aim of achieving this selective inhibition at both the enzyme and cellular levels bioworld.com.
Enhanced Brain Penetrance: For potential applications in neurodegenerative diseases, the ability to cross the blood-brain barrier is crucial. Newer FTIs, such as LNK-754, have been specifically investigated for this property and have shown promise in preclinical models of Alzheimer's disease by reducing associated pathologies in the brain nih.gov.
Integration with Emerging Cancer and Neurodegenerative Disease Therapies
The future of this compound and the broader class of prenyltransferase inhibitors likely lies in their integration into combination therapy regimens for both cancer and neurodegenerative disorders nih.gov.
In oncology, the trend is moving away from monotherapy towards multi-drug approaches that attack cancer from multiple angles to enhance efficacy and prevent resistance biopharmatrend.com. The ability of FTIs to overcome resistance to both targeted therapies (like EGFR inhibitors) and conventional chemotherapy (like taxanes) makes them attractive partners for combination treatments biorxiv.orgnih.gov.
In the realm of neurodegenerative disease, the repurposing of cancer drugs is a promising new frontier. The conceptual link between abnormal cell cycle regulation in cancer and neuronal death in neurodegeneration provides a strong rationale for exploring these agents helsinki.fi. The successful use of FTIs to reduce Alzheimer's-related pathologies in animal models suggests they could be integrated with other emerging therapies, such as peptide-based drugs designed to inhibit the protein-protein interactions that lead to toxic aggregate formation nih.govnih.govrsc.org.
Q & A
Q. What is the biochemical mechanism of L-778123, and how does it influence cancer cell behavior?
this compound is a dual inhibitor of farnesyl protein transferase (FPTase) and geranylgeranyl protein transferase-I (GGPTase-I), with IC50 values of 2 nM and 98 nM, respectively . These enzymes catalyze the prenylation of proteins like Ras and Rho, which are critical for membrane localization and oncogenic signaling. By blocking prenylation, this compound disrupts cancer-associated protein function, impairing tumor growth and survival . Additionally, it inhibits intercellular nanotube formation, preventing cancer cells from hijacking mitochondria from immune cells .
Q. What experimental models have been used to validate this compound’s antitumor effects?
Preclinical studies primarily employed 4T1 murine breast cancer models and adenocarcinoma-bearing mice. Researchers administered this compound intravenously or intraperitoneally at doses ranging from 10 mg/kg to 50 mg/kg, combined with PD-1 inhibitors (e.g., 10 mg/kg anti-PD-1 antibodies). Tumor volume, survival rates, and T-cell infiltration were monitored, showing dose-dependent suppression of tumor growth and prolonged survival .
Q. How is this compound structurally characterized?
this compound hydrochloride (CAS 253863-00-2) has the molecular formula C22H21Cl2N5O and a molecular weight of 442.341 g/mol. Its structure includes a 3-chlorophenyl-piperazine core linked to a benzocyanide group via an imidazole bridge, optimized for dual FPTase/GGPTase-I inhibition .
Advanced Research Questions
Q. How does this compound synergize with PD-1 inhibitors to enhance antitumor immunity?
In murine models, this compound (10–50 mg/kg) combined with PD-1 blockade significantly increased intratumoral CD8+ T-cell activation and infiltration. By inhibiting nanotubes, this compound prevents mitochondrial theft from T cells, preserving their metabolic fitness and cytotoxic function. This synergy reduced tumor volume by 60–70% compared to monotherapy, with survival rates improving from 20% (PD-1 alone) to 80% (combination) .
Q. What contradictions exist between preclinical efficacy and clinical discontinuation of this compound?
Despite promising preclinical results, phase I trials revealed dose-limiting toxicity at 1120 mg/m²/day (e.g., hematologic and gastrointestinal adverse events). Even at tolerated doses (560 mg/m²/day), no objective tumor responses were observed in solid malignancies. Non-specific systemic effects and poor tumor targeting likely contributed to its clinical failure .
Q. How does this compound compare to statins in inhibiting protein prenylation pathways?
In ovarian cancer cell lines (OVSAHO and KURAMOCHI), simvastatin (IC50: 2.99–20.5 µM) outperformed this compound (IC50: 56.9–>100 µM), suggesting statins act via additional mechanisms (e.g., mevalonate pathway modulation). Transcriptomic analysis identified PIK3IP1 and other genes upregulated by statins but not this compound, highlighting divergent molecular effects .
Q. What methodological challenges arise in studying this compound’s nanotube inhibition?
Key limitations include:
- Non-cytotoxic dosing : Effective nanotube suppression requires subtoxic concentrations (e.g., 0.5–5 µM in vitro), complicating in vivo translation .
- Systemic off-target effects : Preclinical models suggest localized delivery (e.g., intratumoral nanoparticles) could mitigate toxicity while enhancing efficacy .
Key Research Gaps and Future Directions
- Targeted delivery systems : Develop nanoparticle-encapsulated this compound to reduce systemic toxicity .
- Biomarker identification : Validate predictors of response (e.g., nanotube density in tumor biopsies) .
- Combination therapies : Explore synergies with MEK inhibitors or mitochondrial enhancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
